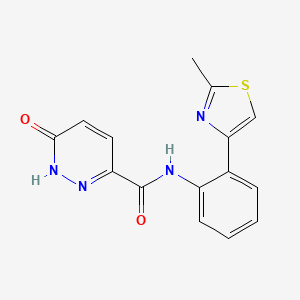
N-(2-(2-méthylthiazol-4-yl)phényl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Applications De Recherche Scientifique
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly against tumor cell lines like A549 and C6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The phenyl group is then introduced through a coupling reaction, and the pyridazine ring is formed via cyclization reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated aromatic compounds .
Mécanisme D'action
The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells . The thiazole ring plays a crucial role in binding to the active site of these enzymes, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Tiazofurin: Known for its anticancer properties.
Distamycin: An antibiotic with antitumor activity.
Bleomycin: Used in cancer therapy
Uniqueness
N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a thiazole ring, phenyl group, and pyridazine ring, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-16-13(8-22-9)10-4-2-3-5-11(10)17-15(21)12-6-7-14(20)19-18-12/h2-8H,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPINUFUGFLETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2477126.png)
![5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2477128.png)
![N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline](/img/structure/B2477129.png)
![1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone](/img/structure/B2477131.png)
![4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2477132.png)


![2-(4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2477137.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2477138.png)
![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2477140.png)

![(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2477142.png)
